BenchChemオンラインストアへようこそ!

Enkephalin-leu, ala(2)-Me-phe(4)-

Analgesia Pain Research Opioid Peptides

Enkephalin-leu, ala(2)-Me-phe(4)- (also known as DAMLE) is a synthetic analog of the endogenous opioid peptide Leu-enkephalin, chemically defined as [D-Ala2, Me-Phe4]-Leu-enkephalin. This pentapeptide incorporates two key structural modifications: a D-alanine substitution at position 2 and an N-methyl-phenylalanine at position 4.

Molecular Formula C30H41N5O7
Molecular Weight 583.7 g/mol
CAS No. 64963-13-9
Cat. No. B1231386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-leu, ala(2)-Me-phe(4)-
CAS64963-13-9
Synonyms2-Ala-4-Me-Phe-Leu-enkephalin
DAMLE
enkephalin-Leu, Ala(2)-Me-Phe(4)-
enkephalin-Leu, alanine(2)-Me-Phe(4)-
Leu-enkephalin, Ala(2)-Me-Phe(4)-
leucine-enkephalin, Ala(2)-Me-Phe(4)-
Molecular FormulaC30H41N5O7
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC
InChIInChI=1S/C30H41N5O7/c1-18(2)14-25(35-28(39)24(34-26(37)17-32-4)16-20-8-6-5-7-9-20)30(41)42-29(40)19(3)33-27(38)23(31)15-21-10-12-22(36)13-11-21/h5-13,18-19,23-25,32,36H,14-17,31H2,1-4H3,(H,33,38)(H,34,37)(H,35,39)/t19-,23+,24+,25+/m1/s1
InChIKeyNVAWSMZUKCWFOM-RYCFVGSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enkephalin-leu, ala(2)-Me-phe(4)- (DAMLE; CAS 64963-13-9): A Potent, Metabolically Stabilized Mu-Selective Opioid Peptide for Analgesia and Receptor Research


Enkephalin-leu, ala(2)-Me-phe(4)- (also known as DAMLE) is a synthetic analog of the endogenous opioid peptide Leu-enkephalin, chemically defined as [D-Ala2, Me-Phe4]-Leu-enkephalin [1]. This pentapeptide incorporates two key structural modifications: a D-alanine substitution at position 2 and an N-methyl-phenylalanine at position 4 [2]. These modifications confer enhanced metabolic stability against aminopeptidase degradation and a conformational bias favoring mu-opioid receptor selectivity, establishing DAMLE as a valuable research tool and a potential therapeutic candidate distinct from its natural counterparts and other enkephalin analogs.

Enkephalin-leu, ala(2)-Me-phe(4)- (DAMLE): Why Simple Substitution with Other Enkephalin Analogs Compromises Experimental Fidelity


Generic substitution with other enkephalin analogs (e.g., Leu-enkephalin, DADLE, DAMGO) is not scientifically equivalent due to divergent receptor selectivity profiles, metabolic stabilities, and functional in vivo outcomes. While all compounds target opioid receptors, the unique combination of D-Ala2 and N-Me-Phe4 in DAMLE yields a distinct mu/delta selectivity and enzymatic resistance not captured by analogs lacking one or both modifications [1]. Furthermore, comparative studies reveal that DAMLE exhibits a unique pattern of central vs. peripheral activity, as demonstrated in micturition control assays where it specifically inhibits voiding in decerebrated but not spinal cats [2]. Such functional specificity underscores the importance of selecting the precise analog for hypothesis-driven research or therapeutic development.

Enkephalin-leu, ala(2)-Me-phe(4)- (DAMLE) Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Morphine and Untagged Analogs


DAMLE Exhibits Morphine-Surpassing Antinociceptive Potency After PEGylation, with Sustained Duration of Action

In a direct comparative study of antinociceptive effects in mice (intracerebroventricular administration), the unmodified peptide H-Tyr-D-Ala-Gly-(Me)Phe-Leu-OH (DAMLE) at doses of 10-30 nmol/animal produced antinociception that was less potent than 3 µg/animal morphine. However, when conjugated to amino-poly(ethylene glycol) (aPEG), the DAMLE-aPEG hybrid exhibited antinociception that exceeded the potency of 3 µg/mouse morphine and maintained efficacy for at least 120 minutes [1]. This demonstrates that while the native peptide has moderate potency, its PEGylated form achieves superior and longer-lasting analgesia compared to the gold-standard opiate alkaloid.

Analgesia Pain Research Opioid Peptides Drug Delivery

DAMLE Exerts Site-Specific Central Inhibition of Micturition with Distinct Spinal vs. Supraspinal Pharmacology

In a comparative in vivo study in cats, DAMLE was administered intravenously to decerebrated (D-cats) and spinal (S-cats) animals. In D-cats, DAMLE completely inhibited voiding at doses ≥250 µg/kg i.v., whereas lower doses had no effect. In stark contrast, even at high doses (>350 µg/kg i.v.), DAMLE failed to significantly affect vesical contractions in S-cats, nor did it alter electrically induced contractions of isolated bladder strips [1]. This differential response indicates that DAMLE's inhibitory action on micturition is mediated centrally at supraspinal or ascending spinal levels, not peripherally or at the spinal reflex arc.

Urology Neurourology Micturition Control Opioid Pharmacology

The D-Ala2 Modification in DAMLE Confers High Resistance to Membrane Aminopeptidase Degradation

A foundational study on enkephalin metabolic stability demonstrated that enkephalins possessing a D-amino acid at position 2 are equally effective at inhibiting 3H-naloxone binding at 0°C and 25°C, and their action is not potentiated by the protease inhibitor bacitracin. In contrast, natural Leu- and Met-enkephalins show significantly reduced potency at 25°C and require bacitracin to achieve comparable activity [1]. Since DAMLE contains D-Ala2, it belongs to this class of degradation-resistant analogs and is therefore predicted to maintain activity under physiological temperature conditions where native enkephalins are rapidly hydrolyzed.

Peptide Stability Enzymatic Degradation Enkephalin Analogs Pharmacokinetics

The N-Me-Phe4 Modification in DAMLE Induces a cis-trans Amide Bond Equilibrium Favoring Mu-Opioid Receptor Selectivity

Comprehensive 1H-NMR and computational conformational analysis of [D-Ala2,MePhe4]enkephalin analogs (DAGO and FK 33-824) revealed that the N-methyl group on Phe4 induces a cis-trans equilibrium of the Gly3-MePhe4 amide bond, with the more energetically favored trans isomer proposed as the biologically relevant conformation [1]. This conformational restriction, combined with D-Ala2, leads to a compact folded structure characterized by a beta II-type turn around Gly3-MePhe4 and a defined Tyr1-MePhe4 phenyl ring separation (8.5-12.5 Å), which is hypothesized to enhance mu-opioid receptor selectivity and activity [1]. Since DAMLE shares the identical D-Ala2, MePhe4 modifications, it is inferred to adopt a similar mu-selective conformational bias.

Opioid Receptor Selectivity Conformational Analysis Mu-Opioid Receptor Peptide Design

PEGylation of DAMLE Markedly Enhances In Vivo Antinociceptive Potency and Duration, Surpassing Both the Native Peptide and Morphine

Building on the direct comparison to morphine (Evidence Item 1), the same study also provides a direct comparison between native DAMLE and its PEGylated conjugate. The native peptide H-Tyr-D-Ala-Gly-(Me)Phe-Leu-OH produced only moderate antinociception at 10-30 nmol i.c.v., whereas the DAMLE-aPEG hybrid showed 'remarkably potentiated' antinociceptive effects, reaching levels higher than 3 µg morphine and lasting at least 120 minutes [1]. This demonstrates that DAMLE serves as an excellent scaffold for PEGylation, which dramatically improves its therapeutic index.

PEGylation Peptide Delivery Analgesia Pharmacodynamics

Enkephalin-leu, ala(2)-Me-phe(4)- (DAMLE): High-Value Application Scenarios Driven by Quantified Differentiation Evidence


Development of Sustained-Release Analgesic Formulations via PEGylation

Based on direct evidence that DAMLE-aPEG conjugates achieve antinociceptive potency surpassing morphine with a duration of at least 120 minutes [1], DAMLE is an ideal starting material for designing long-acting pain therapeutics. Formulation scientists can leverage its compatibility with PEGylation to engineer novel analgesics with improved pharmacokinetic profiles.

Neurourological Research on Supraspinal Control of Bladder Function

The differential sensitivity of decerebrated vs. spinal cats to DAMLE-induced inhibition of micturition [1] makes this peptide a critical tool for mapping central neural pathways regulating bladder function. Researchers can use DAMLE to selectively probe supraspinal opioidergic mechanisms without confounding spinal or peripheral effects.

Mu-Opioid Receptor Functional Assays Requiring Metabolic Stability

DAMLE's D-Ala2 modification confers resistance to membrane aminopeptidases, as demonstrated for the class of [D-Ala2]-enkephalins [1]. This property ensures stable receptor activation in in vitro assays conducted at physiological temperatures, reducing data variability and enabling more accurate determination of mu-opioid receptor pharmacology.

Structural Biology and Conformational Studies of Mu-Selective Opioid Peptides

The defined conformational features associated with the D-Ala2, Me-Phe4 motif (beta II-turn, restricted phenyl ring separation) [1] make DAMLE a valuable reference compound for NMR, crystallography, and computational modeling studies aimed at understanding the molecular basis of mu-opioid receptor selectivity and designing next-generation biased ligands.

Quote Request

Request a Quote for Enkephalin-leu, ala(2)-Me-phe(4)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.